molecular formula C22H18O6 B4910749 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4910749
M. Wt: 378.4 g/mol
InChI Key: QBANLTYDMZGBII-UHFFFAOYSA-N
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Description

The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 374711-19-0) is a coumarin derivative characterized by:

  • Core structure: A 7,8,9,10-tetrahydrobenzo[c]chromen-6-one framework, which includes a partially saturated bicyclic system.
  • Substituent: A 1,3-benzodioxol-5-yl group linked via a 2-oxoethoxy moiety at the 3-position of the chromenone core .
  • Physicochemical properties: Molecular weight of 378.4 g/mol, XLogP3 value of 4 (indicating moderate lipophilicity), and a topological polar surface area of 71.1 Ų .

This compound is structurally related to urolithins and other benzo[c]chromen-6-one derivatives, which are known for applications in metal sensing and enzyme inhibition.

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c23-18(13-5-8-19-21(9-13)27-12-26-19)11-25-14-6-7-16-15-3-1-2-4-17(15)22(24)28-20(16)10-14/h5-10H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANLTYDMZGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC5=C(C=C4)OCO5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C23H20O6
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 374757-36-5

Anticancer Properties

Research indicates that compounds related to the benzodioxole structure exhibit significant anticancer properties. Specifically, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Compounds like This compound may disrupt microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .
    • The compound has been evaluated for its effects on DNA synthesis and mitochondrial membrane potential, demonstrating a capacity to induce early and late apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies have demonstrated that this compound can significantly reduce the viability of A549 human lung adenocarcinoma cells and C6 rat glioma cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are implicated in neurodegenerative diseases.

  • Inhibition Potency :
    • The compound was found to exhibit moderate inhibitory effects on AChE with an IC50 value comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease .
    • The structure of the benzodioxole moiety appears to enhance the inhibitory activity against these enzymes due to increased lipophilicity .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in A549 and C6 cells ,
Enzyme InhibitionModerate AChE inhibition (IC50 comparable to known inhibitors) ,
CytotoxicityLow toxicity towards NIH/3T3 cells

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the benzochromenone class exhibit anticancer properties. Specifically, studies have shown that this compound can inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is similar to that of other known anticancer agents that target tubulin polymerization, essential for mitosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin. The antibacterial activity was assessed using agar diffusion methods and minimum inhibitory concentration (MIC) tests .

Analgesic Effects

In animal models, the compound exhibited notable analgesic properties. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, where it showed a significant reduction in pain response compared to control groups. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds in the benzochromenone family:

Study Focus Findings
Antibacterial ActivitySignificant inhibition of growth in clinical strains such as Staphylococcus aureus and Escherichia coli.
Anticancer MechanismDisruption of microtubule dynamics leading to cell cycle arrest in cancer cells.
Analgesic ActivityReduction in pain response in acetic acid-induced writhing tests in mice.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Comparable Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound 7,8,9,10-tetrahydrobenzo[c]chromen-6-one 2-(1,3-benzodioxol-5-yl)-2-oxoethoxy 378.4 Not explicitly reported (structural focus)
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) 7,8,9,10-tetrahydrobenzo[c]chromen-6-one Hydroxyl (-OH) at 3-position 230.3 Iron(III)-selective fluorescent sensor
Urolithin B (URO-B; 3-Hydroxy-6H-benzo[c]chromen-6-one) Unsaturated benzo[c]chromen-6-one Hydroxyl (-OH) at 3-position 228.2 Iron(III)-selective fluorescent sensor
PDE2 Inhibitor Derivatives (e.g., 4h, 4j, 4k) 7,8,9,10-tetrahydrobenzo[c]chromen-6-one Alkyl/heterocyclic groups at 3-position ~300–350 PDE2 inhibition (IC50: ~34 μM)
Key Observations:

Structural Modifications :

  • The target compound features a 1,3-benzodioxole group , which enhances metabolic stability compared to simpler substituents like hydroxyl (-OH) in THU-OH or URO-B .
  • THU-OH and URO-B differ in saturation: THU-OH’s tetrahydro ring improves solubility, while URO-B’s unsaturated structure increases planarity, affecting fluorescence quenching kinetics .

Biological Activity :

  • THU-OH and URO-B : Both act as Iron(III)-selective "on-off" fluorescent sensors. THU-OH’s saturated core improves stability in aqueous environments, while URO-B’s fluorescence signal diminishes faster in cellular assays .
  • PDE2 Inhibitors : Derivatives like 4h (2-(1,3-dioxolanyl ethoxy)) and 4j (tetrahydropyranyl methoxy) show enhanced inhibitory activity (IC50 ~34 μM) compared to parent compounds (IC50 >90 μM). Alkyl chains (~5 carbons) optimize PDE2 binding .

Synthesis: THU-OH: Synthesized via ZrCl4-catalyzed condensation of resorcinol and ethyl 2-oxocyclohexanecarboxylate . Target Compound: Likely synthesized by alkylation of THU-OH’s hydroxyl group with a benzodioxolyl-oxoethyl bromide, analogous to methods in .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s XLogP3 (4) is higher than THU-OH (~2.5) due to the benzodioxole group, suggesting improved membrane permeability .
  • Solubility : THU-OH’s tetrahydro core enhances aqueous solubility compared to URO-B, which may aggregate in cellular environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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